

Deudomperidone Poised to Enter Diabetic Gastroparesis Treatment Landscape: A Comparative Guide

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Compound of Interest

Compound Name: *Deudomperidone*

Cat. No.: *B3325414*

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The management of diabetic gastroparesis, a debilitating condition characterized by delayed gastric emptying, may soon see a new therapeutic contender. **Deudomperidone** (CIN-102), a novel peripherally restricted dopamine D2/D3 receptor antagonist, is currently in late-stage clinical development, with eagerly anticipated Phase 2 trial results expected in early 2026. This guide provides a comprehensive comparison of **deudomperidone** with existing and other investigational treatments, focusing on available clinical trial data, experimental protocols, and underlying mechanisms of action.

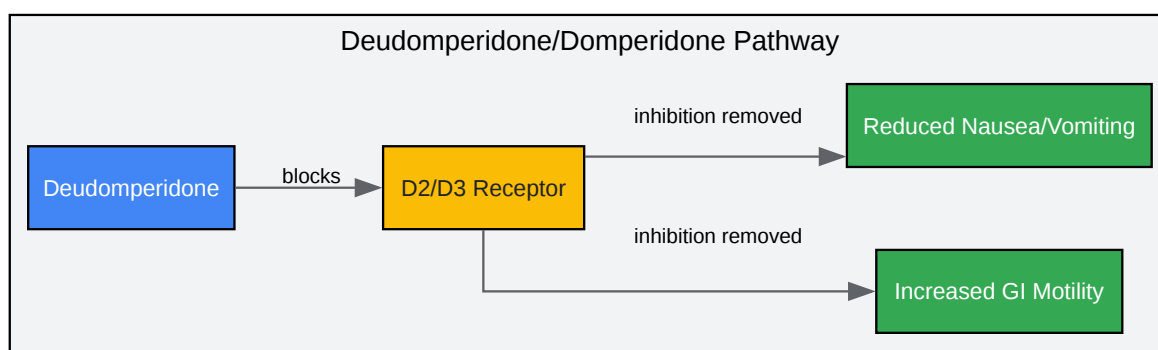
Mechanism of Action: A Focus on Peripheral Activity

Deudomperidone is a deuterated form of domperidone, engineered to have a distinct pharmacokinetic profile. Like its predecessor, it exerts its prokinetic and antiemetic effects by blocking dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. This blockade enhances gut motility and reduces nausea and vomiting. A key differentiator of **deudomperidone** is its peripheral selectivity, which is intended to minimize the risk of central nervous system side effects associated with other dopamine antagonists like metoclopramide.^{[1][2][3]}

In contrast, metoclopramide, the only FDA-approved medication for diabetic gastroparesis, acts as both a central and peripheral dopamine antagonist and also possesses 5-HT₄ receptor agonist activity.[4] Relamorelin, another investigational drug, is a ghrelin receptor agonist, stimulating gut motility through a different pathway.[5]

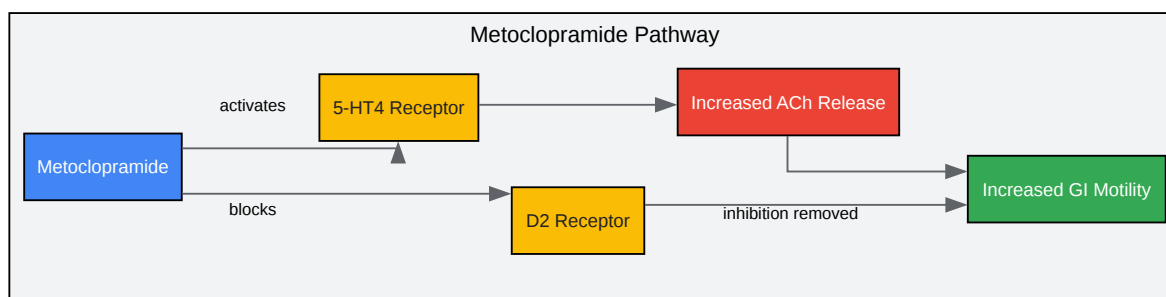
Signaling Pathways

The therapeutic effects of **deudomperidone** and its comparators are mediated by distinct signaling pathways.



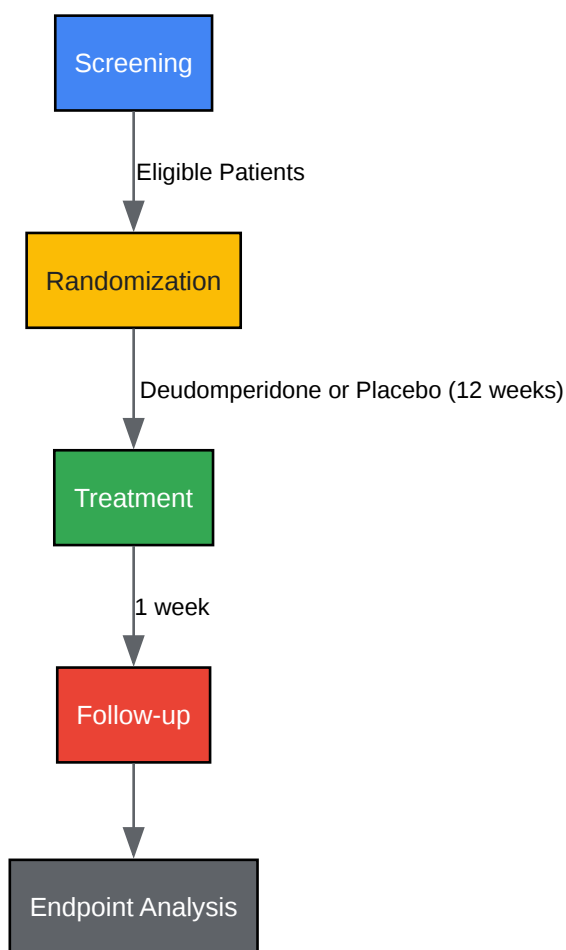
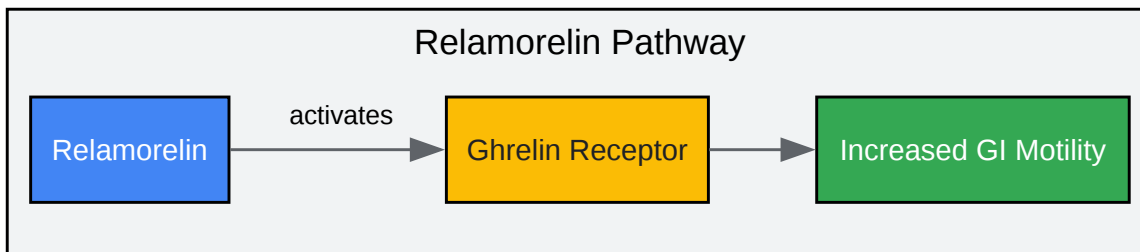
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Deudomperidone's peripheral D2/D3 receptor antagonism.



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Metoclopramide's dual action on D2 and 5-HT₄ receptors.



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